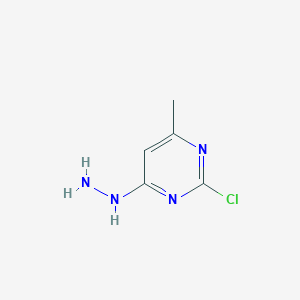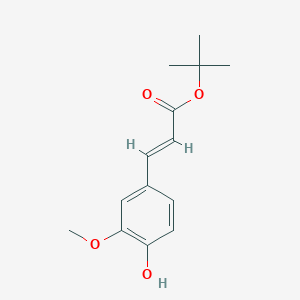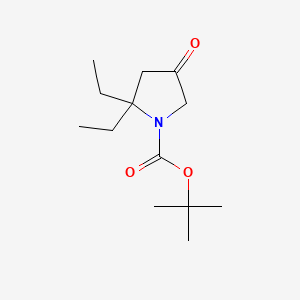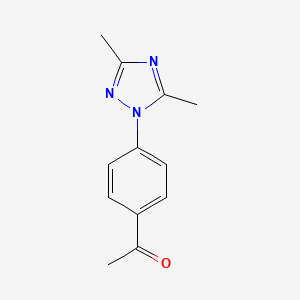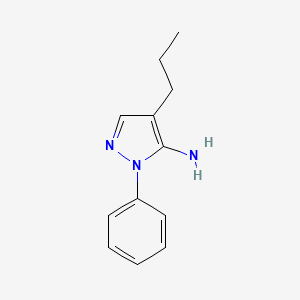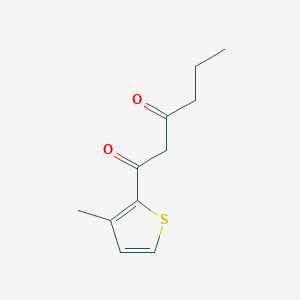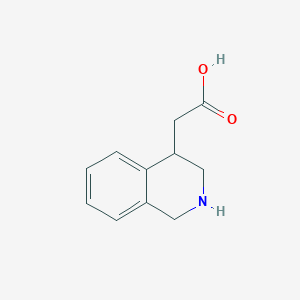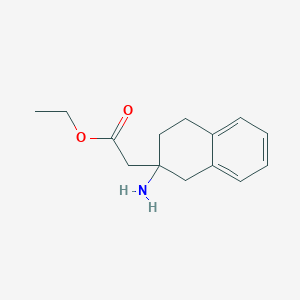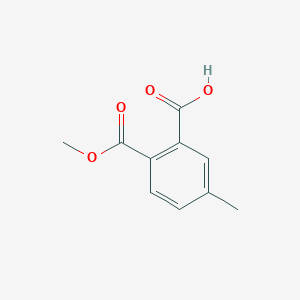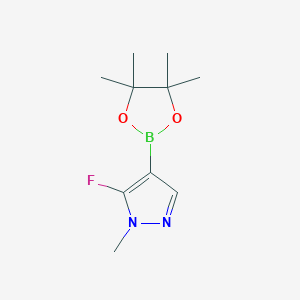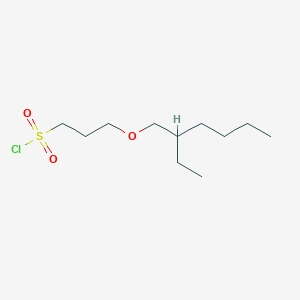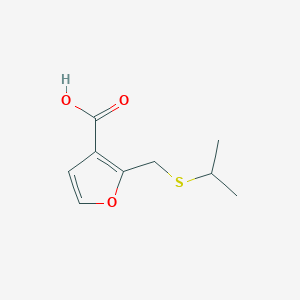
2-((Isopropylthio)methyl)furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Isopropylthio)methyl)furan-3-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features an isopropylthio group attached to the methyl group at the second position and a carboxylic acid group at the third position of the furan ring. Furans and their derivatives have gained significant attention due to their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of 2-((Isopropylthio)methyl)furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the radical bromination of the methyl group followed by substitution with an isopropylthio group. The reaction conditions typically involve the use of N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Analyse Chemischer Reaktionen
2-((Isopropylthio)methyl)furan-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as thiols or amines. Major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted furans with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-((Isopropylthio)methyl)furan-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial properties, particularly against gram-positive and gram-negative bacteria . In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities . In industry, it is used in the production of various chemicals and materials, including polymers and resins .
Wirkmechanismus
The mechanism of action of 2-((Isopropylthio)methyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and the type of bacteria or cells being targeted .
Vergleich Mit ähnlichen Verbindungen
2-((Isopropylthio)methyl)furan-3-carboxylic acid can be compared with other similar compounds, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran. These compounds share the furan ring structure but differ in their functional groups and substituents. The unique combination of the isopropylthio group and carboxylic acid group in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H12O3S |
|---|---|
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
2-(propan-2-ylsulfanylmethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C9H12O3S/c1-6(2)13-5-8-7(9(10)11)3-4-12-8/h3-4,6H,5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
OWCMSMMDRWWRRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCC1=C(C=CO1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


